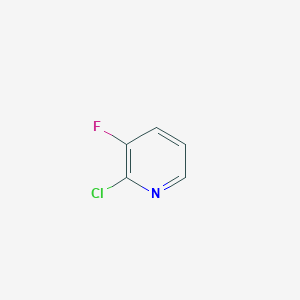

2-Chloro-3-fluoropyridine

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-chloro-3-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClFN/c6-5-4(7)2-1-3-8-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVAZIMBLBHOVIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60382298 | |

| Record name | 2-Chloro-3-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17282-04-1 | |

| Record name | 2-Chloro-3-fluoropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17282-04-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-3-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-3-fluoropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical and Physical Properties of 2 Chloro 3 Fluoropyridine

2-Chloro-3-fluoropyridine is typically a colorless to pale yellow liquid under standard conditions. cymitquimica.comfishersci.com Its structure and properties are well-characterized, providing a solid foundation for its use in synthetic chemistry.

Table 1: Chemical Identifiers and Molecular Properties

| Identifier/Property | Value | Source(s) |

|---|---|---|

| CAS Number | 17282-04-1 | nih.govsigmaaldrich.com |

| Molecular Formula | C₅H₃ClFN | nih.govsigmaaldrich.com |

| Molecular Weight | 131.54 g/mol | nih.govsigmaaldrich.com |

| IUPAC Name | This compound | nih.gov |

| Synonyms | 3-Fluoro-2-chloropyridine | chemimpex.comfishersci.com |

| InChI Key | SVAZIMBLBHOVIR-UHFFFAOYSA-N | nih.govsigmaaldrich.com |

| SMILES | FC1=CC=CN=C1Cl | cymitquimica.com |

Table 2: Physical and Spectroscopic Data

| Property | Value | Source(s) |

|---|---|---|

| Appearance | Colorless to yellow liquid | chemimpex.comfishersci.comchemicalbook.com |

| Boiling Point | 80 °C / 80 mmHg | fishersci.comsigmaaldrich.comchemicalbook.com |

| Density | 1.323 g/mL at 25 °C | sigmaaldrich.comchemicalbook.com |

| Refractive Index (n20/D) | 1.509 | sigmaaldrich.comchemicalbook.com |

| Flash Point | 63 °C (closed cup) | sigmaaldrich.comchemicalbook.com |

| logP (Partition Coefficient) | 1.514 - 1.6 | nih.govchemicalbook.com |

Synthesis and Manufacturing

The preparation of 2-Chloro-3-fluoropyridine can be achieved through several synthetic routes. One common approach involves the diazotization of 2-chloro-3-aminopyridine. A patented method describes reacting 2-chloro-3-aminopyridine with tert-butyl nitrite (B80452) and a copper fluoride (B91410) source in an organic solvent to yield the desired product. google.com

Another major synthetic pathway starts from 3-fluoropyridine (B146971), which undergoes chlorination to introduce the chlorine atom at the 2-position. google.comchemicalbook.com The stability and cost of the starting materials are key considerations in selecting a manufacturing process. google.com The compound can also be synthesized via a Halex (halogen exchange) reaction, for instance, by treating a dichloropyridine precursor with a fluoride salt at elevated temperatures. google.com

Chemical Reactivity and Synthetic Utility

The reactivity of 2-Chloro-3-fluoropyridine is dominated by the two halogen substituents, which activate the pyridine (B92270) ring for nucleophilic aromatic substitution (SNAr). The chlorine atom at the 2-position and the fluorine atom at the 3-position provide two potential sites for substitution. Computational studies on the reaction of this compound with benzyl (B1604629) alcohol anion in DMSO indicate that substitution preferentially occurs at the C3 position (displacing fluoride) over the C2 position (displacing chloride). rsc.org

This differential reactivity allows for chemoselective functionalization, which is highly valuable in multi-step syntheses. For example, in the related compound 5-bromo-2-chloro-3-fluoropyridine (B1227324), palladium-catalyzed amination occurs selectively at the C5-bromo position, while nucleophilic substitution under neat conditions can favor displacement of the C2-chloro group, and SNAr conditions can target the C3-fluoro group. researchgate.net this compound can also undergo further transformations, such as oxidation to form the corresponding N-oxide, which can then be used in subsequent reactions. prepchem.com

Applications in Chemical Research and Industry

Established Synthesis Routes to this compound

The production of this compound is predominantly achieved through two main synthetic approaches: the direct chlorination of 3-fluoropyridine (B146971) derivatives and the diazotization-fluorination of 2-chloro-3-aminopyridine. google.com

Halogenation of 3-Fluoropyridine Derivatives

One synthetic route to this compound involves the direct chlorination of 3-fluoropyridine. google.comchemicalbook.com This method starts with the 3-fluoropyridine ring and introduces a chlorine atom at the 2-position. The preparation of 4-Chloro-2-fluoropyridine, a related compound, is generally achieved by the chlorination of 2-fluoropyridine (B1216828), indicating that direct halogenation is a viable strategy for this class of compounds. chembk.com However, this pathway can be complicated by the high cost of the 3-fluoropyridine starting material and potential issues with reaction instability. google.com

Diazotization Reactions of 2-Chloro-3-aminopyridine

A more common and extensively documented approach is the synthesis from 2-chloro-3-aminopyridine via a diazotization reaction. google.com This process involves converting the amino group at the 3-position into a diazonium salt, which is subsequently replaced by a fluorine atom. This transformation can be accomplished using various fluorinating agents and reaction conditions.

Historically, the diazotization-fluorination of aminopyridines has been carried out using strong acids like anhydrous hydrogen fluoride (B91410) (AHF) or fluoroboric acid (HBF₄), in what is known as the Balz-Schiemann reaction. google.comacs.org In this method, the aminopyridine is treated with a diazotizing agent, such as sodium nitrite (B80452), in a medium of AHF or HBF₄. google.com The use of AHF, while conceptually simple, presents significant handling challenges due to its corrosive nature. google.comasianpubs.org

To overcome the challenges associated with AHF and fluoroboric acid, a one-pot process utilizing copper fluoride (CuF₂) as the fluorinating agent has been developed. google.com This method is noted for its simple operation, mild reaction conditions, and stable yields, which can exceed 60%. google.com The reaction proceeds by adding 2-chloro-3-aminopyridine to a mixture of tert-butyl nitrite and copper fluoride in an organic solvent. google.com This approach avoids the need for isolating the often-unstable diazonium salt intermediate. smolecule.com

The success of the copper fluoride-mediated synthesis is influenced by reaction parameters such as temperature, time, and the choice of solvent. The reaction is typically conducted at temperatures ranging from 0 to 60 °C for a duration of 1 to 10 hours. google.com The solvent plays a crucial role in the reaction's efficiency. Studies have investigated the use of various organic solvents, including acetonitrile (B52724), methanol (B129727), ethanol (B145695), and isopropylcarbinol, with notable differences in product yield and starting material conversion. google.com

For instance, reactions carried out in acetonitrile and ethanol have demonstrated higher yields of this compound compared to those in methanol or isopropylcarbinol under specific conditions. google.com

Table 1: Effect of Solvent on Copper Fluoride-Mediated Synthesis of this compound Data sourced from patent CN102584689A. google.com The table illustrates how different solvents affect the yield and conversion efficiency under specific experimental conditions.

| Solvent | Reaction Temperature (°C) | Reaction Time (hours) | Yield of this compound (%) | Conversion of 2-Chloro-3-aminopyridine (%) |

|---|---|---|---|---|

| Methanol | 60 | 1 | 62 | 85 |

| Isopropylcarbinol | 50 | 2 | 60 | 81 |

| Acetonitrile | 30 | 5 | 66 | 90 |

| Ethanol | 25 | 10 | 68 | 89 |

To ensure the stability of the reactants and intermediates and to prevent unwanted side reactions, the copper fluoride-mediated diazotization is conducted under the protection of an inert gas. google.com Both nitrogen and argon have been successfully used to create the necessary inert atmosphere for the reaction. google.com The use of nitrogen protection was noted in experiments with methanol and acetonitrile as solvents, while argon protection was used with isopropylcarbinol and ethanol. google.com

Compound Index

Copper Fluoride-Mediated One-Pot Processes

Temperature Optimization

The synthesis of this compound from 2-chloro-3-aminopyridine via a diazotization reaction is sensitive to temperature. Optimal temperature control is crucial for maximizing yield and minimizing the formation of impurities. Research indicates that maintaining the reaction temperature between 20°C and 30°C strikes a balance between the reaction rate and the stability of the diazonium intermediate. google.com A patented method specifies that the reaction can be carried out at a temperature range of 0-60°C for 1-10 hours, with a preferred insulation reaction temperature of 20-30°C. google.com In one example, the reaction was maintained at 60°C for one hour. google.com Another preparation involving the lithiation of 3-fluoropyridine requires an initial temperature of -65°C, which is then allowed to rise to -40°C. chemicalbook.com

The table below summarizes the impact of temperature on the synthesis of this compound, based on available data.

| Reactants | Reagents | Temperature (°C) | Yield (%) | Conversion Efficiency (%) |

| 2-Chloro-3-aminopyridine | tert-Butyl nitrite, Copper(II) fluoride | 60 | 62 | 85 |

| 2-Chloro-3-aminopyridine | tert-Butyl nitrite, Copper(II) fluoride | 30 | 66 | 90 |

| 2-Chloro-3-aminopyridine | tert-Butyl nitrite, Copper(II) fluoride | 25 | 68 | 89 |

Conversion Efficiency and Yield Optimization

The molar ratio of reactants is another critical parameter. For the conversion of 2-chloro-3-aminopyridine, using a slight excess of tert-butyl nitrite and copper(II) fluoride relative to the starting amine can drive the reaction towards completion. google.com For instance, a molar ratio of 1.1 to 1.2 equivalents of the reagents relative to the substrate is suggested to maximize the yield.

The following table outlines the results from various optimization experiments.

| Solvent | Molar Ratio (2-chloro-3-aminopyridine:tert-Butyl nitrite:CuF2) | Temperature (°C) | Time (h) | Yield (%) | Conversion Efficiency (%) |

| Methanol | 1:1:1 | 60 | 1 | 62 | 85 |

| Isopropanol | 1:1.1:1 | Not Specified | Not Specified | 60 | 81 |

| Acetonitrile | 1:1.4:1.3 | 30 | 5 | 66 | 90 |

| Ethanol | 1:1.3:1.2 | 25 | 10 | 68 | 89 |

Synthesis of Key this compound Derivatives

This compound-5-boronic Acid

The synthesis of this compound-5-boronic acid is a key transformation for introducing this heterocycle into more complex molecules through cross-coupling reactions. While specific synthetic details for this exact isomer are not prevalent in the provided search results, the synthesis of the related isomer, 2-chloro-5-fluoropyridine-3-boronic acid, is documented. cymitquimica.comsigmaaldrich.com Typically, boronic acids of this type are prepared from the corresponding halo-pyridine via a lithium-halogen exchange followed by quenching with a trialkyl borate, or through palladium-catalyzed borylation of a halo-pyridine with a diboron (B99234) reagent. For example, the pinacol (B44631) ester of this compound-5-boronic acid is a known compound, suggesting its synthesis from a suitable precursor. frontierspecialtychemicals.com

2-Chloro-3-fluoro-4-hydroxypyridine

2-Chloro-3-fluoro-4-hydroxypyridine, also known as 2-chloro-3-fluoropyridin-4-ol, is a valuable synthetic intermediate. frontierspecialtychemicals.comchemicalbook.com Its synthesis is an important step for the creation of more complex pharmaceutical and specialty organic chemicals. frontierspecialtychemicals.com The fluorine substituent in this compound increases the electronegativity, which in turn alters the reactivity of the molecule, making it a useful intermediate for compounds like imidazo[1,2-a]pyridinyl derivatives.

This compound-4-carboxamide

This compound-4-carboxamide is a derivative of interest in pharmaceutical research. biosynth.com Its synthesis would typically proceed from the corresponding carboxylic acid, this compound-4-carboxylic acid. chemicalbook.comsigmaaldrich.com The conversion of the carboxylic acid to the amide can be achieved through various standard methods, such as activation of the carboxylic acid with a coupling agent (e.g., HATU, HBTU) followed by reaction with ammonia, or by converting the acid to an acid chloride and then reacting with ammonia.

This compound N-oxide

The synthesis of this compound N-oxide is achieved through the oxidation of the parent pyridine. prepchem.com A common method involves treating this compound with an oxidizing agent such as hydrogen peroxide in acetic acid. prepchem.com The reaction is typically carried out at an elevated temperature, for instance at 75°C for several hours. prepchem.com The crude N-oxide is then purified by extraction and chromatography. prepchem.com This N-oxide is a precursor for various functionalized pyridines, as the N-oxide group can facilitate nucleophilic substitution reactions on the pyridine ring.

2-Chloro-3-fluoropyridin-4-amine (B597810)

A common route to 2-chloro-3-fluoropyridin-4-amine involves the deprotection of a carbamate-protected precursor. In a representative procedure, tert-butyl (2-chloro-3-fluoropyridin-4-yl)carbamate is treated with trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM). The reaction is typically stirred at ambient temperature for several hours to ensure complete removal of the tert-butoxycarbonyl (Boc) protecting group. Following the reaction, the solvent is removed under reduced pressure, and the resulting residue is purified, often by column chromatography, to yield the desired 2-chloro-3-fluoropyridin-4-amine. This method provides the target compound in high yield.

| Starting Material | Reagents | Solvent | Reaction Time | Yield |

| tert-Butyl (2-chloro-3-fluoropyridin-4-yl)carbamate | Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | 5 hours | 94% |

2-Chloro-3-fluoro-4-iodopyridine (B125593)

The synthesis of 2-chloro-3-fluoro-4-iodopyridine can be approached through halogen dance reactions on appropriately substituted pyridine precursors. While a direct synthesis was not detailed in the provided search results, the synthesis of the closely related 5-bromo-2-chloro-4-fluoro-3-iodopyridine offers a viable strategic blueprint. This method involves the ortho-lithiation of a dihalopyridine followed by an iodine quench. Adapting this, one could envision the synthesis of 2-chloro-3-fluoro-4-iodopyridine starting from this compound. This starting material would first undergo lithiation at the 4-position, directed by the existing chloro and fluoro substituents. Subsequent treatment with an iodine source, such as molecular iodine (I₂), would introduce the iodine atom at the 4-position to yield the target compound. This versatile intermediate is primarily utilized in pharmaceutical research and development, serving as a key component in the synthesis of various active pharmaceutical ingredients, particularly in cross-coupling reactions where the iodine atom provides a reactive handle.

2-Chloro-3-fluoro-5-bromopyridine

The synthesis of 2-chloro-3-fluoro-5-bromopyridine can be achieved through various methods, including the Sandmeyer reaction starting from the corresponding amine. For instance, 5-chloro-3-fluoropyridin-2-amine can be treated with a diazotizing agent, such as sodium nitrite in the presence of a strong acid like hydrobromic acid, followed by the introduction of a bromine source to replace the amino group with a bromine atom.

Chemoselective functionalization of dihalopyridines also provides a route to this compound. The relative reactivity of the halogen substituents on the pyridine ring can be exploited to achieve selective reactions. For example, in 5-bromo-2-chloropyridine, palladium-catalyzed amination conditions using ligands like Xantphos can favor substitution at the bromine-bearing position. Conversely, in the absence of a palladium catalyst under neat conditions, nucleophilic substitution may preferentially occur at the 2-chloro position. researchgate.net These principles of chemoselectivity are crucial in designing synthetic routes to polysubstituted pyridines like 2-chloro-3-fluoro-5-bromopyridine.

2-Chloro-3-fluoro-4-formylpyridine

The introduction of a formyl group at the 4-position of this compound can be accomplished through a formylation reaction. One common method involves the reaction of this compound with formaldehyde (B43269) in an aqueous solution under controlled temperature and reaction conditions. chembk.com The resulting product, often obtained as a hydrate, can be isolated through crystallization and drying. chembk.com

Another approach involves the kinetic deprotonation of 4-chloro-3-fluoropyridine (B1587321) at a low temperature (e.g., -75 °C) using a strong base, followed by quenching the resulting anion with dimethylformamide (DMF) to introduce the formyl group regioselectively at the 2-position. acs.orgnih.gov While this example illustrates formylation at the 2-position of a different isomer, the principle of directed ortho-metalation followed by reaction with an electrophile like DMF is a key strategy for the formylation of halopyridines. This versatile building block is valuable in both pharmaceutical and agrochemical synthesis. atomfair.com

Advanced Synthetic Strategies Involving this compound

The unique electronic properties conferred by the chloro and fluoro substituents on the pyridine ring make this compound a versatile substrate for advanced synthetic transformations.

Regioselective Functionalization Approaches

The presence of multiple distinct reactive sites on the this compound core allows for highly regioselective functionalization. The choice of reaction conditions and reagents can direct the introduction of new functional groups to specific positions on the pyridine ring.

Directed ortho-Metalation (DoM): The halogen substituents, particularly the fluorine atom, can direct the deprotonation of an adjacent C-H bond using a strong base like lithium diisopropylamide (LDA). nih.gov This generates a lithiated intermediate that can be trapped with various electrophiles, allowing for the introduction of a wide range of functional groups at a specific position. For instance, the deprotonation of 2-halopyridines (where the halogen can be fluorine or chlorine) with LDA at low temperatures leads to exclusive lithiation at the C-3 position. nih.gov

Minisci-Type Reactions: For the introduction of alkyl or acyl groups, Minisci-type radical reactions are highly effective. In the case of 4-chloro-3-fluoropyridine, Minisci-type amidomethylation using silver/persulfate or photoredox-mediated conditions has been shown to proceed with high regioselectivity for the more electron-deficient 2-position. acs.orgnih.gov The 3-fluoro substituent plays a significant role in directing this regioselectivity. acs.org

Chemoselective Cross-Coupling and Nucleophilic Aromatic Substitution (SNAr): The different reactivities of the C-Cl and C-F bonds, as well as any additional halogen substituents, can be exploited for selective cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or SNAr reactions. For example, in 5-bromo-2-chloro-3-fluoropyridine (B1227324), catalytic amination conditions can be tuned to favor substitution at the C-Br position, while neat conditions without a catalyst can lead to substitution at the C-Cl position. researchgate.net Furthermore, the C-F bond can undergo selective substitution under SNAr conditions. researchgate.net

Continuous-Flow Synthesis Methodologies

Continuous-flow chemistry offers significant advantages for the synthesis of this compound and its derivatives, particularly for reactions involving unstable intermediates or requiring precise control over reaction parameters. The use of microreactors allows for rapid mixing, efficient heat transfer, and safe handling of hazardous reagents.

A notable application of flow chemistry in this area is the "halogen dance" reaction. This reaction involves the base-induced intramolecular migration of a halogen atom on an aromatic ring. In a continuous-flow setup, a dihalopyridine can be rapidly mixed with a strong base like LDA at a controlled temperature. By adjusting the residence time and temperature in the flow reactor, it is possible to selectively trap either the initially formed lithiated species or the product of the halogen dance. For instance, the lithiation of 2,3-dihalopyridines in a flow system allows for trapping of the ortho-lithiated intermediate at low temperatures (e.g., -60 °C) or inducing a halogen dance at slightly higher temperatures (e.g., -20 °C) before quenching with an electrophile. researchgate.net This methodology has been successfully applied to 2-fluoro-3-iodopyridine (B38475) and 2-chloro-3-bromopyridine, demonstrating the potential for the large-scale, controlled synthesis of functionalized pyridine intermediates. researchgate.net While not explicitly demonstrated for this compound in the provided results, the principles are directly applicable to its synthesis and functionalization. Industrial-scale synthesis of related compounds, such as 5-chloro-3-fluoropyridine-2-carboxamide, already employs continuous flow reactors to ensure consistent quality and high yields.

Metal-Catalyzed Coupling Reactions in the Synthesis of Derivatives

Metal-catalyzed cross-coupling reactions are powerful and versatile tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are pivotal in the derivatization of heterocyclic compounds, including this compound, providing access to a wide array of functionalized molecules with applications in pharmaceuticals and materials science. The reactivity of the halogen atoms on the pyridine ring can be selectively exploited under different catalytic systems, allowing for the targeted synthesis of advanced intermediates. Key coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck have been employed to modify halogenated pyridines, demonstrating the synthetic utility of these methods. nih.goveie.gr

The regioselectivity of these reactions is often dictated by the nature of the catalyst, the ligands, the base, and the specific halogen atoms present on the pyridine ring. nih.govresearchgate.net For instance, in polyhalogenated pyridines, the order of reactivity typically follows I > Br > Cl, allowing for sequential and site-selective functionalization. dur.ac.ukresearchgate.net The electron-deficient nature of the pyridine ring, further enhanced by the presence of electron-withdrawing fluorine and chlorine atoms, influences the ease of oxidative addition, a crucial step in many catalytic cycles. nih.gov

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction has proven effective for the amination of halo-pyridines, including derivatives of this compound. Research on the chemoselective functionalization of 5-bromo-2-chloro-3-fluoropyridine highlights the tunability of the reaction. researchgate.netresearchgate.net Under specific palladium-catalyzed conditions, amination occurs exclusively at the more reactive C-Br bond, leaving the C-Cl and C-F bonds intact. researchgate.netresearchgate.net This selectivity is crucial for creating complex, functionalized pyridine scaffolds.

In a notable study, the amination of 5-bromo-2-chloro-3-fluoropyridine with various secondary amines and primary anilines was investigated. researchgate.netresearchgate.net The use of a palladium catalyst system, such as Pd₂(dba)₃ with a Xantphos ligand, resulted in the exclusive substitution of the bromide atom. researchgate.netresearchgate.net Interestingly, a reversal of chemoselectivity was observed in the absence of a palladium catalyst under neat conditions, where substitution at the 2-chloro position was favored. researchgate.netresearchgate.net

| Reactant | Amine | Catalyst System | Base | Product | Selectivity | Reference |

| 5-Bromo-2-chloro-3-fluoropyridine | Secondary Amines / Primary Anilines | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | 5-Amino-2-chloro-3-fluoropyridine derivative | Exclusive C-Br substitution | researchgate.netresearchgate.net |

| 5-Bromo-2-chloro-3-fluoropyridine | - | None (Neat) | - | 2-Amino-5-bromo-3-fluoropyridine derivative | Preferential C-Cl substitution | researchgate.netresearchgate.net |

This interactive table summarizes the conditions for the chemoselective Buchwald-Hartwig amination of a this compound derivative.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction, which forms carbon-carbon bonds between an organoboron compound and an organohalide, is a widely used method for synthesizing biaryl and heteroaryl-aryl compounds. researchgate.net This reaction is applicable to chloropyridines, although they are generally less reactive than their bromo or iodo counterparts. nih.gov The synthesis of 2,3,4-triheteroarylpyridines has been achieved through sequential, iterative Suzuki-Miyaura cross-couplings starting from 2-chloro-3,4-diiodopyridine (B176591). researchgate.net This demonstrates the feasibility of coupling at the less reactive chloro-position after the more reactive iodo-positions have been functionalized. dur.ac.ukresearchgate.net

The reaction conditions, particularly the choice of palladium catalyst, ligand, and base, are critical for achieving high yields, especially with less reactive aryl chlorides. nih.govresearchgate.net Ligand-free Suzuki reactions in aqueous media have also been developed, offering a more environmentally friendly approach. nih.gov For instance, the coupling of 2-chloropyridine (B119429) with phenylboronic acid has been shown to proceed with moderate efficiency. nih.gov

| Halopyridine | Boronic Acid/Ester | Catalyst | Base | Solvent | Product | Yield | Reference |

| 2-Chloro-3,4-diiodopyridine | Heteroarylboronic acids | Pd(PPh₃)₄ | Na₂CO₃ | 1,4-Dioxane/Water | 2-Chloro-3-iodo-4-heteroarylpyridine | - | dur.ac.uk |

| 2-Chloro-4-heteroaryl-3-iodopyridine | Arylboronic acids | Pd(PPh₃)₄ | Na₂CO₃ | 1,4-Dioxane/Water | 2-Chloro-3-aryl-4-heteroarylpyridine | - | researchgate.net |

| 2,3,5-Trichloropyridine (B95902) | Phenylboronic acid | Pd(OAc)₂ (ligand-free) | Na₂CO₃ | H₂O/DMF | 3,5-Dichloro-2-phenylpyridine | Good | nih.gov |

| 2-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ (ligand-free) | Na₂CO₃ | H₂O/DMF | 2-Phenylpyridine | 76% | nih.gov |

This interactive table presents examples of Suzuki-Miyaura coupling reactions involving chloropyridines.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt. organic-chemistry.org It serves as a powerful method for introducing alkynyl moieties onto heterocyclic rings, which are valuable synthons for further transformations. The synthesis of functionalized fluoropyridine scaffolds often utilizes this methodology. researchgate.net

Similar to other cross-coupling reactions, the Sonogashira coupling can be performed selectively on polyhalogenated substrates. For example, a two-step sequence involving Sonogashira and Suzuki-Miyaura reactions on 2-chloro-3,4-diiodopyridine has been used to synthesize complex pyridine derivatives. researchgate.net The reaction typically targets the most reactive halogen first, allowing for stepwise construction. dur.ac.uk

| Substrate | Alkyne | Catalyst System | Base | Product | Yield | Reference |

| 2-Chloro-3,4-diiodopyridine | Phenylacetylene | Pd/Cu | - | 2-Chloro-3,4-bis(phenylethynyl)pyridine | - | dur.ac.ukresearchgate.net |

| Bromo-fluoropyridinaldoxime | Terminal Alkynes | Pd/Cu | Amine | Alkynyl-fluoropyridinaldoxime | - | researchgate.net |

This interactive table provides examples of Sonogashira coupling reactions for the synthesis of functionalized pyridines.

Heck Reaction

The Heck reaction is a palladium-catalyzed method for the C-C coupling of an unsaturated halide with an alkene. organic-chemistry.org This reaction is instrumental in forming substituted alkenes and has been applied in intramolecular contexts to create cyclic structures. wikipedia.org While aryl bromides and iodides are the most common substrates, the use of aryl chlorides has become more feasible with the development of highly active catalyst systems. organic-chemistry.org

Although specific examples detailing the Heck reaction with this compound as the starting material are not extensively documented in the provided context, the general principles apply. The reaction would involve the oxidative addition of the C-Cl bond to a Pd(0) complex, followed by alkene insertion and β-hydride elimination. uwindsor.ca The successful application of this reaction would depend on a catalyst system capable of activating the relatively inert C-Cl bond. An aerobic boron Heck reaction using a fluoropyridyl boronic acid has been reported, underscoring the utility of fluoropyridine units in such transformations. nih.gov

Nucleophilic Aromatic Substitution (SNAr) Reactions

This compound is highly susceptible to nucleophilic aromatic substitution (SNAr), a reaction class of significant importance for the synthesis of highly functionalized pyridines used in medicinal chemistry and materials science. chemimpex.comacs.org The pyridine nitrogen, along with the chloro and fluoro groups, activates the ring for attack by nucleophiles.

The identity of the halogen substituents on the pyridine ring profoundly influences the rate of SNAr reactions. The high electronegativity of fluorine generally makes 2-fluoropyridines more reactive towards nucleophilic attack than their chloro-analogues. acs.org For instance, the reaction of 2-fluoropyridine with sodium ethoxide in ethanol is reported to be 320 times faster than that of 2-chloropyridine. acs.org This enhanced reactivity is attributed to the stabilization of the negatively charged Meisenheimer complex intermediate by the strongly electron-withdrawing fluorine atom.

However, the relative reactivity of halopyridines can also depend on the nature of the nucleophile, which can alter the rate-determining step of the SNAr mechanism. sci-hub.se When the first step (nucleophilic attack) is rate-determining, the order of reactivity is typically F > Cl > Br > I, driven by the electronegativity of the halogen. This is often observed with "hard" nucleophiles like alkoxides. sci-hub.se Conversely, when the second step (departure of the leaving group) is rate-determining, the reactivity order can be reversed (I > Br > Cl > F), as iodide is the best leaving group. sci-hub.se This trend is sometimes seen with "soft" nucleophiles, such as thiolates. sci-hub.se

| Nucleophile Type | Reactivity Order | Probable Rate-Determining Step | Reference |

|---|---|---|---|

| Oxygen Nucleophile (e.g., PhCH₂OH) | F > Cl > Br > I | Nucleophilic Attack (Step 1) | sci-hub.se |

| Sulfur Nucleophile (e.g., PhSNa) | I > Br > Cl > F | Leaving Group Departure (Step 2) | sci-hub.se |

In this compound, nucleophilic attack can potentially occur at either the C2 (bearing the chlorine) or C3 (bearing the fluorine) position. The regioselectivity is dictated by a combination of factors, including the activating effect of the pyridine nitrogen and the relative leaving group ability of chloride versus fluoride. The nitrogen atom strongly activates the C2 and C6 positions towards nucleophilic attack.

Computational studies on the SNAr reaction of this compound with the anion of benzyl (B1604629) alcohol in DMSO have shown that substitution at the C3 position is the major pathway, while substitution at C2 is the minor one. rsc.org This suggests that despite the C2 position being more activated by the ring nitrogen, the greater electron-withdrawing effect of the adjacent fluorine atom at C3 makes the C3 position more electrophilic and susceptible to attack in this specific case.

However, reaction conditions can be tuned to favor substitution at the C2 position. For example, in the related compound 5-bromo-2-chloro-3-fluoropyridine, reaction under neat (solvent-free) conditions without a palladium catalyst leads to preferential substitution of the 2-chloro group. researchgate.netnih.gov This reversal highlights the delicate balance of electronic and steric effects that control regioselectivity.

| Substrate | Conditions | Major Product | Reference |

|---|---|---|---|

| This compound | Benzyl alcohol, t-BuOK, DMSO | Substitution at C3 (minor at C2) | rsc.org |

| 5-Bromo-2-chloro-3-fluoropyridine | Neat, no Pd catalyst | Substitution at C2 (chloro position) | researchgate.netnih.gov |

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, are powerful tools for forming carbon-nitrogen bonds. organic-chemistry.org In di- or poly-halogenated pyridines, these reactions offer a high degree of chemoselectivity based on the different reactivities of the carbon-halogen bonds. The typical reactivity order for halogens in oxidative addition to palladium(0) is I > Br > Cl >> F. researchgate.net

This differential reactivity allows for selective functionalization. For instance, in the palladium-catalyzed amination of 5-bromo-2-chloro-3-fluoropyridine using a Xantphos ligand, the coupling occurs exclusively at the C-Br bond, leaving the C-Cl and C-F bonds intact. researchgate.netnih.gov

The Buchwald-Hartwig amination can be applied to this compound to synthesize 2-amino-3-fluoropyridine (B1272040) derivatives. researchgate.net The reaction involves the palladium-catalyzed coupling of the C2-Cl bond with a primary or secondary amine in the presence of a suitable phosphine (B1218219) ligand and a base. Given the higher reactivity of the C-Cl bond compared to the C-F bond in palladium catalysis, the reaction proceeds selectively at the C2 position. This provides a direct route to compounds like 2-alkylamino-3-fluoropyridines, which are valuable building blocks in drug discovery.

The choice of solvent is critical for the efficiency and outcome of palladium-catalyzed coupling reactions. rsc.org Solvents can influence catalyst solubility, stability, and activity. whiterose.ac.uk In some cases, the solvent can even participate directly in the catalytic cycle, for example, by aiding the reduction of the Pd(II) precatalyst to the active Pd(0) species. whiterose.ac.uk

In a study on the ligand-free Suzuki reaction of 2,3,5-trichloropyridine, various aqueous solvent systems were tested. nih.gov The results showed that polar aprotic solvents mixed with water gave the best yields, with DMF/H₂O being the optimal combination. In contrast, less polar solvents like toluene (B28343) and THF resulted in significantly lower yields. nih.gov The choice of solvent can also be used to switch selectivity in certain systems; for example, using a non-coordinating solvent like toluene can favor reaction at a chloro-position, while a coordinating solvent like DMF can favor reaction at a triflate group. whiterose.ac.uk

| Solvent System (Organic/H₂O) | Product Yield (%) | Reference |

|---|---|---|

| DMF/H₂O | 83 | nih.gov |

| acetone (B3395972)/H₂O | 81 | nih.gov |

| ethanol/H₂O | 80 | nih.gov |

| propanol/H₂O | 79 | nih.gov |

| DCM/H₂O | 29 | nih.gov |

| THF/H₂O | 25 | nih.gov |

| toluene/H₂O | 21 | nih.gov |

Palladium-Catalyzed Coupling Reactions (e.g., Buchwald conditions)

Electrophilic Aromatic Substitution Reactions

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which deactivates it towards electrophilic aromatic substitution compared to benzene. The presence of two strongly electron-withdrawing halogen atoms in this compound further deactivates the ring, making classical electrophilic substitution reactions (e.g., nitration, Friedel-Crafts) very difficult to achieve.

Functionalization of the pyridine ring at positions not amenable to SNAr is often accomplished through alternative strategies, such as directed ortho-metalation. This involves deprotonation of a C-H bond adjacent to a directing group using a strong base like lithium diisopropylamide (LDA), followed by quenching the resulting organometallic intermediate with an electrophile. researchgate.net For 3-fluoropyridine, this method has been used to introduce substituents at the C2, C4, C5, and C6 positions, demonstrating a versatile pathway to functionalization that bypasses the low reactivity of the ring in direct electrophilic substitution. researchgate.net

Directing Effects of Halogen and Nitrogen Atoms

The halogen atoms, fluorine and chlorine, exhibit both inductive and resonance effects. nih.gov

Inductive Effect (-I): Both fluorine and chlorine are highly electronegative and withdraw electron density from the pyridine ring through the sigma bond. libretexts.org This deactivates the ring towards electrophilic attack. The inductive effect of fluorine is stronger than that of chlorine.

Resonance Effect (+R): The halogens possess lone pairs of electrons that can be donated to the aromatic system through resonance. nih.govlibretexts.org This effect partially counteracts the inductive withdrawal and directs incoming electrophiles to the ortho and para positions relative to the halogen. However, the resonance effect of halogens is generally weaker than their inductive effect. libretexts.org

In this compound, the nitrogen atom strongly deactivates the ring, particularly at the C2, C4, and C6 positions. The combined inductive effects of the chlorine and fluorine atoms further deactivate the ring. The fluorine atom at C3 directs electrophilic attack towards the C4 and C6 positions, while the chlorine atom at C2 directs towards the C4 and C6 positions. The interplay of these effects often leads to complex reactivity patterns, but generally, functionalization is favored at the C4, C5, and C6 positions, which are less deactivated by the nitrogen atom. For instance, heteroatom-directed lithiation using a non-nucleophilic base like lithium diisopropylamide (LDA) can selectively deprotonate the C4 position, which is ortho to the fluorine atom, allowing for subsequent functionalization at this site. nih.gov

Conditions for Electrophilic Functionalization

Due to the electron-deficient nature of the pyridine ring in this compound, electrophilic functionalization requires harsh reaction conditions. The strong deactivating effects of the nitrogen atom and the two halogen substituents make the ring significantly less nucleophilic.

One approach to functionalize the ring is through directed ortho-metalation. This involves the use of a strong base, such as lithium diisopropylamide (LDA), to deprotonate a specific position on the ring, which is directed by a substituent. In the case of 3-fluoropyridine, lithiation occurs selectively at the C2 or C4 position. researchgate.net For this compound, deprotonation can be directed to the C4 position by the fluorine atom. acs.org This generated organometallic intermediate can then react with various electrophiles to introduce a functional group at the C4 position. acs.org

For example, the regioselective formylation of 4-chloro-3-fluoropyridine at the C2 position can be achieved through kinetic deprotonation with LDA at low temperatures, followed by reaction with dimethylformamide (DMF). acs.org

| Reaction | Reagents and Conditions | Product |

| Formylation | 1. LDA, THF, -75 °C; 2. DMF | 2-formyl-4-chloro-3-fluoropyridine |

Table 1: Example of Electrophilic Functionalization of a Halogenated Pyridine

Another strategy for functionalization involves Minisci-type reactions, which are radical-based substitutions that are well-suited for electron-deficient heterocycles. These reactions can be initiated using silver nitrate (B79036) and ammonium (B1175870) persulfate or through photoredox catalysis. acs.org

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are widely used in the synthesis of complex molecules containing the this compound scaffold.

Suzuki Coupling Reactions involving this compound-5-boronic acid

The Suzuki-Miyaura coupling reaction is a versatile method for creating carbon-carbon bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. tcichemicals.com this compound-5-boronic acid and its esters are valuable intermediates that can participate in Suzuki coupling reactions to introduce an aryl or heteroaryl group at the C5 position of the pyridine ring.

These reactions typically employ a palladium catalyst, such as palladium acetate (B1210297) or a pre-catalyst system, along with a phosphine ligand and a base like potassium carbonate or potassium phosphate. The reaction is often carried out in a mixture of an organic solvent and water. The reactivity of the C-Cl bond in this compound is generally lower than that of C-Br or C-I bonds in Suzuki couplings. tcichemicals.com

A study on the Suzuki-Miyaura cross-coupling of 2,3,5-trichloropyridine with arylboronic acids demonstrated that the reaction can proceed efficiently using palladium acetate without a ligand in an aqueous phase, selectively yielding 3,5-dichloro-2-arylpyridines. researchgate.net This suggests that similar conditions could be adapted for couplings involving this compound derivatives.

| Reactants | Catalyst System | Base | Solvent | Product |

| 2,3,5-Trichloropyridine, Arylboronic acid | Pd(OAc)2 | K2CO3 | Water | 3,5-Dichloro-2-arylpyridine |

Table 2: Conditions for Suzuki Coupling of a Polychlorinated Pyridine researchgate.net

Other Cross-Coupling Methods (e.g., Negishi coupling)

The Negishi coupling is another important carbon-carbon bond-forming reaction that utilizes an organozinc reagent and an organic halide, catalyzed by a nickel or palladium complex. wikipedia.org This method is known for its high functional group tolerance and its ability to couple sp, sp2, and sp3 hybridized carbon atoms. wikipedia.org

The Negishi coupling can be applied to functionalize this compound. The reaction typically involves the preparation of an organozinc reagent from the corresponding organolithium or Grignard reagent, which is then coupled with the halopyridine in the presence of a palladium or nickel catalyst. wikipedia.orgresearchgate.net For instance, a fluoropyridine can undergo directed ortho-lithiation, followed by transmetalation with a zinc salt to form an organozinc species. This intermediate can then be used in a Negishi cross-coupling with a variety of aryl or vinyl halides. chemrxiv.org

The choice of catalyst and ligand is crucial for the success of the Negishi coupling. Catalysts like Pd(dppf)Cl2 and Ni(PPh3)4 are commonly employed. wikipedia.orgcommonorganicchemistry.com

| Organic Halide | Organozinc Reagent | Catalyst | Product |

| Aryl/Vinyl Halide | 2-Chloro-3-fluoropyridinylzinc reagent | Pd or Ni complex | Aryl/Vinyl-substituted this compound |

Table 3: General Scheme for Negishi Coupling with a Functionalized Pyridine

Reactivity Towards Organometallic Reagents

The reaction of this compound with organometallic reagents, such as organolithium compounds and Grignard reagents, can lead to several outcomes, including nucleophilic aromatic substitution (SNAr), metal-halogen exchange, and deprotonation (metalation).

The high electronegativity of the fluorine atom makes the C-F bond strong and generally less reactive towards nucleophilic attack compared to the C-Cl bond in SNAr reactions. acs.org However, the position of the halogen and the nature of the organometallic reagent play a crucial role. For instance, in polyhalogenated pyridines, the relative reactivity of the halogens can be influenced by the reaction conditions. nih.gov

Directed ortho-metalation is a common reaction pathway when using strong, non-nucleophilic bases like lithium diisopropylamide (LDA). researchgate.net The fluorine atom at the C3 position can direct lithiation to the C4 position. The resulting organolithium species can then be trapped with various electrophiles.

With more nucleophilic organometallic reagents like n-butyllithium, metal-halogen exchange can occur, particularly with the more reactive C-Br or C-I bonds. For this compound, the C-Cl bond is more susceptible to this exchange than the C-F bond.

Oxidation Reactions leading to N-Oxide Derivatives

The nitrogen atom of the pyridine ring in this compound can be oxidized to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide in acetic acid or with urea-hydrogen peroxide complex and trifluoroacetic anhydride. prepchem.comresearchgate.net The resulting this compound N-oxide is a valuable intermediate for further functionalization. prepchem.com

The N-oxide group activates the pyridine ring for both electrophilic and nucleophilic substitution. It enhances the reactivity of the C2 and C6 positions towards nucleophilic attack and the C4 position towards electrophilic attack. The N-oxide can also be used to introduce other functional groups. For example, pyridine N-oxides can be converted to 2-halopyridines using reagents like phosphorus oxychloride or thionyl chloride. acs.org

A reported synthesis of this compound N-oxide involves stirring this compound with 30% hydrogen peroxide in acetic acid at 75°C. prepchem.com

| Starting Material | Oxidizing Agent | Solvent | Temperature | Product |

| This compound | 30% Hydrogen Peroxide | Acetic Acid | 75 °C | This compound N-oxide |

Table 4: Synthesis of this compound N-oxide prepchem.com

Reductive Cleavage Reactions

Reductive cleavage, or hydrodehalogenation, of halo-pyridines is a significant reaction for the synthesis of specifically substituted pyridine derivatives. In the case of this compound, the differing bond strengths of the carbon-chlorine (C-Cl) and carbon-fluorine (C-F) bonds allow for selective cleavage. The general order of reactivity for reductive hydrodehalogenation is I > Br > Cl >> F, which is related to the bond dissociation energies (C-I: ~53 kcal/mol, C-Br: ~67 kcal/mol, C-Cl: ~81 kcal/mol, C-F: ~109 kcal/mol). acs.org This inherent difference in bond strength makes the selective cleavage of the C-Cl bond in the presence of a C-F bond a feasible synthetic strategy.

Catalytic hydrogenation is a common method for achieving reductive dehalogenation. For instance, the reductive dechlorination of a similar compound, 5-chloro-2,3-difluoropyridine, to yield 2,3-difluoropyridine (B50371) has been demonstrated. google.com This transformation is typically carried out in the presence of a palladium on carbon (Pd/C) catalyst and hydrogen gas. google.com The reaction is generally performed in a solvent and may include a base to neutralize the formed hydrochloric acid. google.com

While the C-F bond is significantly stronger and less prone to cleavage, under certain harsh reaction conditions, hydrodefluorination can occur during the hydrogenation of fluoropyridines. nih.gov This highlights the importance of carefully controlling reaction parameters to achieve the desired selective C-Cl bond cleavage.

Table 1: Example of Reductive Dechlorination of a Halogenated Fluoropyridine

| Starting Material | Product | Reagents and Conditions | Yield | Reference |

| 5-Chloro-2,3-difluoropyridine | 2,3-Difluoropyridine | H₂, 5% Pd/C, tri(C₈/C₁₀)alkylamine, 90°C | 91.7% | google.com |

Cyclization Reactions

The reactivity of this compound makes it a valuable precursor for the synthesis of fused heterocyclic systems through cyclization reactions. One notable example is the synthesis of pyridonaphthyridinones. This process involves a two-step sequence starting with a Suzuki cross-coupling reaction, followed by an intramolecular anionic ring closure. semanticscholar.orgresearchgate.net

In the first step, this compound undergoes a Suzuki cross-coupling with an ortho-cyanopyridylboronic ester. semanticscholar.orgresearchgate.net This palladium-catalyzed reaction selectively forms a new carbon-carbon bond at the 2-position of the pyridine ring, displacing the chlorine atom. The fluorine atom at the 3-position remains intact during this step.

The resulting intermediate, a 2-(ortho-cyanopyridyl)-3-fluoropyridine derivative, is then subjected to a potassium hydroxide (B78521) (KOH) mediated anionic ring closure. semanticscholar.orgresearchgate.net This intramolecular cyclization is often performed under microwave heating conditions. semanticscholar.org The reaction proceeds via nucleophilic attack of the nitrogen from the cyano group onto the carbon bearing the fluorine atom, leading to the formation of the fused ring system and displacement of the fluoride ion. This methodology provides an efficient route to polycyclic heteroaromatic compounds. semanticscholar.orgresearchgate.net

Table 2: Synthesis of Pyridonaphthyridinones from this compound

| Step | Reactants | Reagents and Conditions | Product | Yield | Reference |

| 1. Suzuki Cross-Coupling | This compound, ortho-Cyanopyridylboronic esters | Pd catalyst | 2-(ortho-Cyanopyridyl)-3-fluoropyridine derivatives | Not specified | semanticscholar.orgresearchgate.net |

| 2. Anionic Ring Closure | 2-(ortho-Cyanopyridyl)-3-fluoropyridine derivatives | KOH, Microwave heating | Pyrido[c] semanticscholar.orgCurrent time information in Bangalore, IN.naphthyridin-6-ones | Good | semanticscholar.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules. For this compound, various NMR techniques have been employed to characterize its carbon and hydrogen framework, and to probe the fluorine and nitrogen atoms.

¹H NMR

Detailed experimental data for the ¹H NMR spectrum of this compound, including specific chemical shifts and coupling constants, are not available in the reviewed scientific literature. Analysis of related compounds, such as derivatives formed from this compound, would be required to infer these properties.

¹³C NMR

Specific experimental ¹³C NMR spectral data for this compound could not be located in the surveyed literature. Characterization of its derivatives is often reported, but data for the parent compound is not explicitly provided.

¹⁹F NMR

While ¹⁹F NMR is a crucial technique for fluorinated compounds, specific chemical shift and coupling constant data for this compound are not detailed in the available research. Studies on analogous compounds like 2,3-difluoropyridine and various other fluorinated pyridines have been conducted, but direct data for this compound remains elusive in the consulted sources. spectrabase.com

⁷⁷Se NMR (for selenide (B1212193) derivatives)

While there is no selenium atom in this compound itself, its selenide derivatives have been synthesized and characterized. An efficient one-pot synthesis has been developed to create bis(2-chloro-3-pyridyl) diselenide. This is achieved through the deprotonation of 2-chloropyridine at the C-3 position using lithium diisopropylamide, followed by the insertion of elemental selenium and subsequent aerial oxidation. The characterization of these hitherto unknown selenide compounds was performed using multinuclear (¹H, ¹³C, ¹⁹F, and ⁷⁷Se) NMR and mass spectrometry.

Infrared (IR) and Raman Spectroscopy

The infrared and Raman spectra of related molecules such as 2-chloropyridine, 3-chloropyridine, 2-fluoropyridine, and 3-fluoropyridine have been recorded and their vibrational frequencies assigned with the aid of density functional theory (DFT) calculations. researchgate.netresearchgate.net These studies provide a basis for understanding the expected vibrational modes of this compound, such as C-H, C-N, C-C stretching and bending vibrations, as well as modes involving the C-Cl and C-F bonds. However, a specific experimental IR and Raman spectral analysis with a complete assignment of vibrational frequencies for this compound is not available in the reviewed literature.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for the analysis of volatile and semi-volatile compounds like this compound. In this technique, the compound is first separated from a mixture by gas chromatography based on its boiling point and polarity, and then introduced into the mass spectrometer. sigmaaldrich.com The resulting mass spectrum provides the mass-to-charge ratio (m/z) of the molecular ion and various fragment ions. The fragmentation pattern is characteristic of the molecule's structure and can be used for identification. For halogenated compounds, the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) is a distinctive feature in the mass spectrum, aiding in the identification of chlorine-containing fragments. aip.org

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to four or more decimal places. nih.govacs.orgacs.org This precision allows for the determination of the exact elemental formula of a molecule and its fragments. For this compound (C₅H₃ClFN), HRMS can distinguish its exact mass (131.0016) from other potential compounds with the same nominal mass. Techniques like electrospray ionization (ESI) are often coupled with high-resolution analyzers such as Orbitrap or time-of-flight (TOF) to perform these measurements. nih.govacs.orgrsc.org This level of accuracy is crucial for confirming the identity of newly synthesized compounds and for metabolic or degradation studies. nih.gov

Table 2: HRMS Data for this compound

| Ion Formula | Calculated m/z |

| [C₅H₃ClFN+H]⁺ | 132.0095 |

| [C₅H₃ClFN+Na]⁺ | 154.9914 |

Calculated m/z values for protonated and sodiated adducts.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. elte.hu

The UV-Vis absorption spectrum of this compound is characterized by electronic transitions involving the π electrons of the aromatic ring and the non-bonding (n) electrons on the nitrogen atom. The primary transitions are typically π → π* and n → π*. elte.hu

The substitution of halogen atoms on the pyridine ring affects the energy levels of the molecular orbitals. aip.org The introduction of an electronegative fluorine atom can stabilize the non-bonding orbital. researchgate.netaip.org Studies on fluoropyridines have shown that the ordering of the lowest singlet excited states, S₁ (n, π) and S₁ (π, π), can be altered by the position of the fluorine substituent. For example, in 2-fluoropyridine, the S₁ state is suggested to be the (π, π) state, whereas for 3-fluoropyridine, it is the (n, π) state. researchgate.net The presence of both chloro and fluoro substituents in this compound would further modify these electronic energy levels, influencing the position (λmax) and intensity of the absorption bands in its UV-Vis spectrum. The analysis of these spectra, often aided by time-dependent DFT (TD-DFT) calculations, provides valuable information about the electronic structure of the excited states. researchgate.net

Solvent Effects on Spectral Properties

The spectral properties of a molecule, such as its absorption in UV-Visible and Nuclear Magnetic Resonance (NMR) spectroscopy, can be significantly influenced by the solvent in which it is dissolved. While specific experimental studies detailing the solvatochromic effects on this compound are not extensively documented in publicly available literature, the expected effects can be inferred from the behavior of related pyridine derivatives and general spectroscopic principles.

Changes in solvent polarity are known to affect the electronic transitions and the chemical environments of nuclei within a molecule. For fluorinated pyridines, the choice of solvent is important for obtaining consistent NMR spectral data. fluorine1.ru Generally, a change from a non-polar solvent like carbon tetrachloride (CCl₄) or chloroform (B151607) (CDCl₃) to a more polar solvent like acetone or dimethyl sulfoxide (B87167) (DMSO) can induce notable shifts in the signals of ¹H and ¹³C NMR spectra. fluorine1.ru The chemical shifts tend to move towards a weaker field (higher ppm) in polar solvents. fluorine1.ru In contrast, the ¹⁹F NMR chemical shifts are often less sensitive to the solvent environment. fluorine1.ru Spin-spin coupling constants, such as J(C,F) and J(F,F), typically show insignificant dependence on the solvent. fluorine1.ru

A theoretical study using Density Functional Theory (DFT) on related isomers (3-fluoropyridine and 3-chloropyridine) predicted that while molecular parameters are only slightly influenced by solvent polarity, properties like vibrational frequencies are more seriously affected. researchgate.net This suggests that the IR spectrum of this compound would also exhibit solvent-dependent shifts.

In UV-Visible spectroscopy, the n-π* transition of the pyridine nitrogen's lone pair is particularly sensitive to the solvent's hydrogen-bonding capability. For pyridine itself, changing the solvent from a non-polar one like hexane (B92381) to a polar, protic solvent like methanol results in a blue shift (hypsochromic shift) of this absorption band. libretexts.org This is because the hydrogen bonding from the methanol molecule stabilizes the non-bonding (n) orbital more than the antibonding (π) orbital, thus increasing the energy gap for the transition. libretexts.org A similar blue shift for the n-π transition would be anticipated for this compound in protic solvents.

The following table summarizes the generally expected solvent effects on the spectral properties of a substituted pyridine like this compound.

| Spectral Technique | Solvent Change (Non-polar to Polar) | Expected Effect on this compound |

| ¹H NMR | e.g., CDCl₃ to Acetone-d₆ | Downfield shift (to higher ppm values) fluorine1.ruunn.edu.ng |

| ¹³C NMR | e.g., CDCl₃ to Acetone-d₆ | Downfield shift (to higher ppm values) fluorine1.ru |

| ¹⁹F NMR | e.g., CDCl₃ to Acetone-d₆ | Relatively minor shift compared to ¹H and ¹³C fluorine1.ru |

| UV-Visible | e.g., Hexane to Methanol | Blue shift (hypsochromic shift) of the n-π* transition libretexts.org |

X-Ray Crystallography

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state. While the crystal structure of pure this compound is not described in the reviewed literature, several studies have successfully determined the crystal structures of its coordination complexes with copper(II) halides. tandfonline.comup.ac.za These studies reveal how this compound behaves as a ligand and how it is arranged in a crystalline lattice when coordinated to a metal center.

A family of copper(II) complexes with the general formula (this compound)₂CuX₂·n(Y), where X is a halide (Cl or Br) and Y is a solvent molecule (water or methanol), has been synthesized and characterized. tandfonline.comup.ac.zaresearchgate.net The crystallographic analysis of these complexes has provided detailed structural parameters.

For instance, attempts to crystallize the non-solvated form of bis(this compound)dichlorocopper(II) were unsuccessful. tandfonline.com However, solvated structures containing either water or methanol were readily obtained. tandfonline.comup.ac.za The crystallographic data for four of these complexes are summarized in the table below.

| Compound | Formula | Crystal System | Space Group | Reference |

| Bis(2-chloro-3-fluoro-pyridine)dichlorocopper(II)·methanol | (C₅H₃ClFN)₂CuCl₂·CH₃OH | Monoclinic | Cm | tandfonline.comup.ac.za |

| Bis(2-chloro-3-fluoro-pyridine)dichlorocopper(II)·H₂O | (C₅H₃ClFN)₂CuCl₂·H₂O | Monoclinic | Cm | tandfonline.comup.ac.za |

| Bis(2-chloro-3-fluoro-pyridine)dibromocopper(II) | (C₅H₃ClFN)₂CuBr₂ | Monoclinic | P2₁/n | tandfonline.comup.ac.za |

| Bis(2-chloro-3-fluoro-pyridine)dibromocopper(II)·methanol | (C₅H₃ClFN)₂CuBr₂·CH₃OH | Monoclinic | Cm | tandfonline.comup.ac.za |

In the desolvated dibromo complex, the Cu(II) ion sits (B43327) on a crystallographic inversion center. tandfonline.comup.ac.za The methanol-solvated chloro and bromo complexes are isostructural, both crystallizing in the Cm space group. tandfonline.comup.ac.za The crystal structure of the water-solvated chloro complex also belongs to the Cm space group. tandfonline.comup.ac.za These studies highlight the role of solvent molecules in stabilizing the crystal structures of these metal complexes.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the structural and electronic properties of molecules like this compound. These computational methods provide detailed insights that complement experimental findings.

DFT calculations, particularly using the B3LYP functional with a 6-311++G(d,p) basis set, have been employed to determine the optimized geometry of this compound. researchgate.netaip.org These calculations are typically performed for an isolated molecule in the gaseous phase. The results of these optimizations provide a theoretical model of the molecule's structure, which can then be compared with experimental data, often obtained from crystal structures. aip.org It's important to note that variations between the theoretically optimized structure and the experimental crystal structure can arise because the calculations consider an isolated molecule, whereas experimental results reflect the molecule in a solid state where intermolecular forces are at play. aip.org

For similar halopyridines, such as 2-chloropyridine and 3-chloropyridine, DFT calculations have shown that the substitution of a halogen atom can lead to specific changes in the pyridine ring's geometry. For instance, in 2-halopyridines, a shortening of the N–C(2) bond is observed. researchgate.net However, for most other bond distances within the ring, the changes compared to pyridine itself are minimal. researchgate.net Studies on related compounds like 2-chloro-4-fluoropyridine (B1362352) have also utilized B3LYP/6-311++G(d,p) for geometry optimization. aip.orgaip.org

Table 1: Selected Optimized Geometrical Parameters of 2-Chloro-4-fluoropyridine (as a related example)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C-C (average) | 1.396 | - | - |

| C-N (average) | 1.371 | - | - |

| Various | - | - | 0° to 180° |

Data calculated using B3LYP/6-311++G(d,p) basis set. aip.org

DFT calculations are instrumental in predicting the vibrational frequencies of this compound, which are crucial for interpreting experimental infrared (IR) and Raman spectra. The B3LYP functional combined with the 6-311++G(d,p) basis set has been shown to produce results that are in excellent agreement with experimental values for related halopyridines. researchgate.net Theoretical calculations have been successfully used to assign the vibrational modes for molecules like 2-fluoropyridine and 3-fluoropyridine, demonstrating a strong correlation between observed and calculated spectra. nih.govresearchgate.net

For other halopyridines, such as 2-chloro- and 3-chloropyridine, comprehensive vibrational assignments have been made based on DFT calculations. researchgate.net These studies often involve scaling the calculated frequencies to better match experimental data. For instance, scaling factors of 0.964 for C-H stretching frequencies and 0.985 for frequencies below 1800 cm⁻¹ have been used in studies of similar molecules. nih.gov The C-F stretching frequencies in fluorinated pyridines are typically observed to be similar to that in fluorobenzene, indicating the influence of the ring's π bonding. nih.govresearchgate.net

The electronic structure of this compound, including the distribution of electron density and the nature of its molecular orbitals, can be effectively analyzed using DFT. The presence of electronegative chlorine and fluorine atoms significantly influences the electronic properties of the pyridine ring. up.ac.za In related compounds, the electron-withdrawing effects of halogen substituents lead to a stabilization of both occupied and unoccupied molecular orbitals.

DFT calculations can reveal the charge distribution within the molecule, often showing significant positive partial charges on the carbon atoms bonded to the halogens and a modification of the charge on the nitrogen atom. This alteration in electron density makes the aromatic π-system less nucleophilic compared to unsubstituted pyridine. Such computational analyses are valuable for understanding the molecule's reactivity in various chemical reactions.

Ab Initio Calculations (e.g., MP2)

Ab initio calculations, which are based on first principles of quantum mechanics, provide another high-level theoretical approach to study molecules like this compound.

The Møller-Plesset perturbation theory of the second order (MP2) is a widely used ab initio method for computing accurate molecular structures. For related halopyridines, such as 2-chloro- and 3-chloropyridine, MP2 calculations with the cc-pVTZ basis set have been utilized to determine their molecular geometries. researchgate.net These calculations have revealed that for 2-halopyridines, there is a characteristic shortening of the N–C(2) bond due to the presence of the halogen at the C(2) position. researchgate.net For other bond lengths within the ring of both 2- and 3-halopyridines, the differences compared to pyridine are generally small. researchgate.net Similar computational approaches have been applied to study the structures of 2-fluoropyridine and 3-fluoropyridine. nih.govresearchgate.net

Frontier Molecular Orbital Theory Applications

Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the chemical reactivity and electronic transitions of this compound. The energies and symmetries of these orbitals dictate how the molecule interacts with other chemical species.

The introduction of electron-donating or electron-withdrawing groups can significantly alter the HOMO and LUMO energies and their distribution across the molecule. chemrxiv.orgchemrxiv.org For instance, in substituted 2-chloropyridines, the symmetries of the LUMO can control the mechanism of reactions like oxidative addition. chemrxiv.org A high LUMO coefficient at the reactive carbon atom (C2) can facilitate a nucleophilic displacement mechanism. chemrxiv.org

In multi-halogenated pyridines, FMO analysis helps in predicting site-selectivity in reactions. chemrxiv.org For a related compound, 5-bromo-2-chloro-3-fluoropyridine, FMO analysis shows that the LUMO is primarily located on the pyridine ring, with significant contributions from the carbon atoms attached to the electron-withdrawing halogens. This information provides a theoretical basis for understanding the molecule's observed chemical reactivity.

Reaction Pathway and Transition State Analysis (e.g., SNAr reaction coordinates)

The nucleophilic aromatic substitution (SNAr) reaction is a critical transformation for functionalizing pyridines, which are core structures in many biologically active compounds. acs.org Computational studies, particularly the analysis of reaction pathways and transition states, provide deep insights into the reactivity and regioselectivity of these reactions. For this compound, theoretical calculations have been employed to understand its reactivity with nucleophiles.

A study involving kinetic analysis and computational modeling investigated the SNAr reaction between this compound and the anion of benzyl alcohol in a dimethyl sulfoxide (DMSO) solvent. rsc.org The calculations focused on determining the reaction coordinates and the free energy barriers (ΔG‡) for the nucleophilic attack at the two possible electrophilic centers: the carbon atom bonded to the chlorine (C2) and the carbon atom bonded to the fluorine (C3).

The calculated reaction coordinates revealed distinct energy profiles for the two competing pathways. rsc.org The analysis identified that the major reaction pathway involves the substitution at the C3 position (displacement of the fluoride), while the minor pathway is the substitution at the C2 position (displacement of the chloride). rsc.org This selectivity is a key finding, as it directs the synthetic utility of this compound.

The free energy profiles for these two pathways are summarized in the table below. The data illustrates the energetic preference for the reaction at the C3 position.

Table 1: Calculated Free Energy (kJ/mol) for the SNAr Reaction of this compound with Benzyl Alcohol Anion in DMSO

| Reaction Coordinate Stage | Pathway at C3 (Major) | Pathway at C2 (Minor) |

|---|---|---|

| Reactants | 0 | 0 |

| Transition State 1 | ~40 | ~75 |

| Meisenheimer Intermediate | ~-10 | ~25 |

| Transition State 2 | ~45 | ~80 |

| Products | ~-175 | ~-150 |

Data is estimated from graphical representations in the source literature and represents relative free energies. rsc.org

The reaction proceeds via the formation of a Meisenheimer intermediate, a key feature of the SNAr mechanism. The significantly lower energy of the transition states and the intermediate for the C3 pathway compared to the C2 pathway underscores why substitution of the fluorine atom is the favored outcome. rsc.org These computational findings are crucial for predicting the products of reactions involving this compound and for designing synthetic routes that leverage its specific reactivity. acs.orgrsc.org

Conformational Analysis

While specific studies on the rotational barriers of substituents on this compound are not extensively documented, insights can be drawn from computational and spectroscopic studies on related fluoropyridines and chloropyridines. researchgate.netcore.ac.uk The geometry of the pyridine ring itself is known to be subtly altered by halogen substitution. For instance, in 2-fluoropyridine, the C-F bond length and the ring angles show deviations from unsubstituted pyridine, which is attributed to electronic effects like hyperconjugation, where the fluorine's lone pair electrons interact with the π-system of the ring. researchgate.net

In this compound, a key structural question is the nature of the interaction between the vicinal chlorine and fluorine atoms. Computational studies on similar di-substituted aromatic rings have sometimes revealed an attractive, rather than repulsive, interaction between adjacent halogen substituents, explained by their respective electron-donating and electron-accepting properties. researchgate.net

The planarity of the pyridine ring is generally maintained. The energy barrier to disrupt this planarity would be very high. Therefore, this compound is expected to be an essentially planar molecule. This is supported by crystallographic data of complexes containing this compound, where the pyridine ring maintains its planar structure. researchgate.net

Theoretical calculations using methods like Density Functional Theory (DFT) would be the standard approach to model the geometry of this compound. researchgate.net Such calculations would typically yield the optimized bond lengths, bond angles, and dihedral angles, confirming the molecule's planarity and quantifying the subtle structural effects of the halogen substituents.

Table 2: Expected Conformational Parameters for this compound

| Parameter | Expected Value/Characteristic | Basis of Expectation |

|---|---|---|

| Molecular Geometry | Planar | Inherent rigidity of the aromatic pyridine ring. researchgate.net |

| C-Cl Bond Length | ~1.73 - 1.77 Å | Comparison with other chloropyridines. researchgate.net |

| C-F Bond Length | ~1.34 - 1.37 Å | Comparison with other fluoropyridines. researchgate.net |

| Rotational Barriers | Not applicable (no rotatable bonds) | The molecule is a rigid aromatic system. |

Applications in Advanced Organic Synthesis

Building Block for Complex Heterocyclic Structures

The strategic positioning of the chloro and fluoro substituents on the pyridine (B92270) ring of 2-chloro-3-fluoropyridine enables its use as a foundational element for synthesizing more intricate heterocyclic systems. chemimpex.comchemimpex.com Chemists leverage the differential reactivity of the C-Cl and C-F bonds to perform sequential and site-selective reactions, building complex scaffolds from a relatively simple starting material.

One notable example involves a two-step procedure to create pyridonaphthyridinones. This process begins with a Suzuki cross-coupling reaction between this compound and an orthocyanopyridylboronic ester, followed by an anionic ring closure mediated by potassium hydroxide (B78521) to yield the target fused heterocyclic system. researchgate.net Further transformations of these products can lead to the synthesis of various pyrido[c]naphthyridines. researchgate.net In another application, sequential ortho-formylation and ortho-allylation reactions of this compound, followed by ring-closing metathesis, have been used to construct novel 3-chloro-4-fluoro-7,8-dihydro-6H-isoquinolin-5-one derivatives. researchgate.net

Table 1: Examples of Complex Heterocycles from this compound An interactive table detailing the synthesis of complex heterocyclic structures from this compound, including reaction types and references.

| Resulting Heterocycle | Key Reaction(s) | Reference |

|---|---|---|

| Pyrido[c]naphthyridinones | Suzuki cross-coupling, Anionic ring closure | researchgate.net |